
5'-Deoxy-5'-(ethylamino)adenosine
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Overview
Description
5'-Deoxy-5'-(ethylamino)adenosine is a useful research compound. Its molecular formula is C12H18N6O3 and its molecular weight is 294.31 g/mol. The purity is usually 95%.
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Biological Activity
5'-Deoxy-5'-(ethylamino)adenosine (also known as 5'-DEAE) is a modified adenosine derivative that has garnered attention for its biological activities, particularly in the modulation of purinergic signaling pathways. This article provides a comprehensive overview of the biological activity of 5'-DEAE, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
5'-DEAE is characterized by the presence of an ethylamino group at the 5' position of the adenosine molecule. This modification enhances its biological activity compared to unmodified adenosine.
Purinergic Signaling Modulation
The primary mechanism through which 5'-DEAE exerts its biological effects is through the modulation of purinergic signaling. Adenosine receptors (A1, A2A, A2B, and A3) are involved in various physiological processes, including neurotransmission, inflammation, and immune response. 5'-DEAE acts as an agonist for these receptors, influencing downstream signaling pathways such as cAMP production and calcium mobilization.
Biological Activities
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Neuroprotective Effects
- Studies have indicated that 5'-DEAE may offer neuroprotective benefits by activating A2A receptors, which can help mitigate neuronal damage in conditions such as ischemia and neurodegenerative diseases.
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Anti-inflammatory Properties
- The compound has demonstrated anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines in various cell models. This suggests a potential therapeutic role in inflammatory diseases.
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Antitumor Activity
- Preliminary research suggests that 5'-DEAE may inhibit tumor growth by inducing apoptosis in cancer cells. Its ability to modulate purinergic signaling could enhance its effectiveness as an anticancer agent.
Neuroprotection in Ischemic Models
A study investigated the neuroprotective effects of 5'-DEAE in a rat model of ischemic stroke. The results showed that administration of 5'-DEAE significantly reduced infarct size and improved neurological outcomes compared to control groups. The mechanism was linked to enhanced A2A receptor activation leading to increased cerebral blood flow and reduced apoptosis in neuronal tissues .
Anti-inflammatory Effects
In vitro studies using human monocyte-derived macrophages demonstrated that treatment with 5'-DEAE reduced the expression of TNF-α and IL-6 upon stimulation with lipopolysaccharides (LPS). This indicates its potential as a therapeutic agent in managing chronic inflammatory conditions .
Antitumor Efficacy
Research on various cancer cell lines revealed that 5'-DEAE exhibited significant cytotoxicity against breast and lung cancer cells. The compound induced apoptosis via caspase activation pathways, highlighting its potential role as an adjunct therapy in oncology .
Data Summary
Scientific Research Applications
5'-Deoxy-5'-(ethylamino)adenosine exhibits notable biological activities primarily through its modulation of purinergic signaling. This compound interacts with adenosine receptors, particularly the A1 and A3 subtypes, which are involved in various physiological processes such as:
- Energy Transfer : As a nucleoside, it plays a crucial role in cellular energy metabolism.
- Signal Transduction : It influences intracellular signaling pathways that regulate cell proliferation, differentiation, and apoptosis.
The ethylamino modification significantly alters receptor affinity and selectivity compared to other adenosine derivatives. Studies have shown that this compound can enhance agonistic activity at A3 receptors, which are important targets for anti-inflammatory therapies .
Therapeutic Applications
The unique properties of this compound suggest several potential therapeutic applications:
- Anti-inflammatory Agents : Given its interaction with A3 receptors, it may be useful in treating inflammatory diseases by modulating immune responses.
- Cancer Therapy : Its ability to influence cell signaling pathways makes it a candidate for developing cancer therapeutics aimed at inhibiting tumor growth or enhancing the efficacy of existing treatments.
- Neurological Disorders : Research indicates that adenosine derivatives can modulate neurotransmitter release, suggesting potential applications in treating conditions like epilepsy or neurodegenerative diseases .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves several key steps that allow for the introduction of the ethylamino group at the 5' position. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity. The following table summarizes various compounds related to this compound and their biological activities:
Compound Name | Structural Modification | Biological Activity |
---|---|---|
5'-Deoxyadenosine | No modification at the 5' position | Base nucleoside involved in energy transfer |
5'-Deoxy-5'-(methylthio)adenosine | Methylthio group at the 5' position | Potential anti-tumor activity |
2-Aminoadenosine | Amino group at the 2-position | Modulates neurotransmitter release |
N6-Ethyladenosine | Ethyl group at the N6 position | Higher affinity for A2A receptors |
This table illustrates how modifications at different positions on the adenosine structure can lead to diverse biological effects, highlighting the importance of targeted modifications for therapeutic purposes .
Case Studies and Research Findings
Recent studies have focused on elucidating the effects of this compound on specific cellular mechanisms:
- A study demonstrated that this compound enhances A3 receptor-mediated signaling pathways, leading to reduced inflammation in experimental models .
- Another investigation assessed its impact on cancer cell proliferation, revealing that it could inhibit growth through modulation of key signaling proteins involved in cell cycle regulation .
These findings underscore the potential of this compound as a versatile tool in both basic research and clinical applications.
Properties
CAS No. |
87830-56-6 |
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Molecular Formula |
C12H18N6O3 |
Molecular Weight |
294.31 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(ethylaminomethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H18N6O3/c1-2-14-3-6-8(19)9(20)12(21-6)18-5-17-7-10(13)15-4-16-11(7)18/h4-6,8-9,12,14,19-20H,2-3H2,1H3,(H2,13,15,16)/t6-,8-,9-,12-/m1/s1 |
InChI Key |
MOZBWPNPQUIIOP-WOUKDFQISA-N |
Isomeric SMILES |
CCNC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
CCNCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.